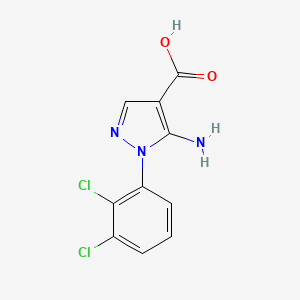

5-Amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-dichlorobenzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

5-Amino-1-phenylpyrazole-4-carboxylic acid: Similar structure but with a phenyl group instead of a dichlorophenyl group.

5-Amino-1-methylpyrazole-4-carboxylic acid: Contains a methyl group instead of a dichlorophenyl group.

5-Amino-3-(4-chlorophenyl)pyrazole-4-carboxylic acid: Similar structure with a single chlorine atom on the phenyl ring.

Uniqueness

5-Amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylic acid is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications .

Biological Activity

5-Amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylic acid (CAS Number: 1225550-72-0) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C10H7Cl2N3O2, with a molecular weight of 272.08 g/mol. Its structure includes a pyrazole ring substituted with an amino group and a dichlorophenyl moiety, which may contribute to its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇Cl₂N₃O₂ |

| Molecular Weight | 272.08 g/mol |

| CAS Number | 1225550-72-0 |

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit varying degrees of antimicrobial activity. In particular, studies have shown that related compounds demonstrate significant antimicrobial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

For instance, a study highlighted the structure-dependent antimicrobial activity of similar pyrazole derivatives, suggesting that the presence of halogen substituents enhances their efficacy against resistant strains . While specific data on this compound is limited, its structural similarities to effective antimicrobial agents suggest potential activity worth investigating.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. A notable study assessed the anticancer activity of various pyrazole derivatives using A549 human lung adenocarcinoma cell lines. The results indicated that modifications in the phenyl substituent significantly influenced cytotoxicity.

In this context, compounds with similar structures showed a reduction in cell viability ranging from 16.5% to over 70% compared to untreated controls. Specifically, the introduction of dichloro substitutions was found to enhance anticancer activity significantly . For example:

| Compound | Cell Viability (%) | p-value |

|---|---|---|

| Control | 100 | - |

| Pyrazole Derivative A | 63.4 | < 0.05 |

| Dichloro Substituted B | 21.2 | < 0.001 |

These findings suggest that further exploration into the anticancer mechanisms of this compound could yield promising therapeutic candidates.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazole ring and substituents on the phenyl ring can drastically alter biological activity. The presence of electron-withdrawing groups like chlorine enhances the compound's ability to interact with biological targets, potentially increasing potency against cancer cells and pathogens.

Case Studies

- Antimicrobial Efficacy : A study involving various pyrazole derivatives demonstrated their effectiveness against multidrug-resistant bacterial strains using broth microdilution techniques . While specific data on our compound was not highlighted, it suggests a promising avenue for future research.

- Cytotoxicity in Cancer Models : The anticancer evaluation in A549 cells showed that certain derivatives led to significant reductions in viability compared to standard treatments like cisplatin, indicating potential as novel anticancer agents .

Properties

Molecular Formula |

C10H7Cl2N3O2 |

|---|---|

Molecular Weight |

272.08 g/mol |

IUPAC Name |

5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylic acid |

InChI |

InChI=1S/C10H7Cl2N3O2/c11-6-2-1-3-7(8(6)12)15-9(13)5(4-14-15)10(16)17/h1-4H,13H2,(H,16,17) |

InChI Key |

VOVQIJSTFKUZKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)N2C(=C(C=N2)C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.